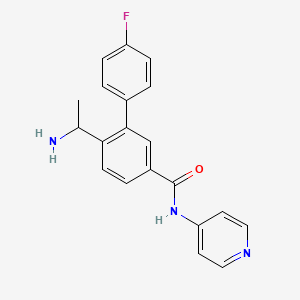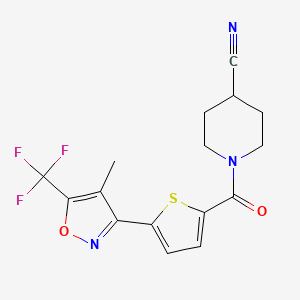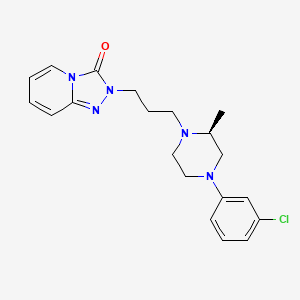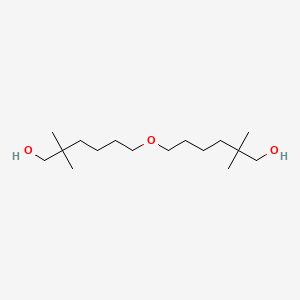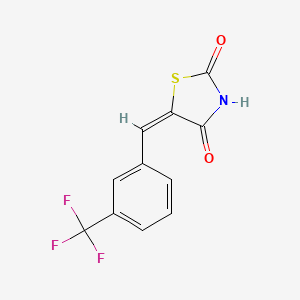
TCS-PIM-1-4a
Descripción general
Descripción
Molecular Structure Analysis
The chemical name of TCS-PIM-1-4a is (5Z)-5-[[3-(Trifluoromethyl)phenyl]methylene]-2,4-thiazolidinedione . Its molecular formula is C11H6F3NO2S, and it has a molecular weight of 273.23 .Chemical Reactions Analysis
TCS-PIM-1-4a is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the Pim kinases . It displays selectivity over a panel of approximately 50 other kinases tested .Aplicaciones Científicas De Investigación
TCS-PIM-1-4a is a selective, ATP-competitive Pim kinase inhibitor . It has been used in scientific research for its potential applications in various fields, particularly in cancer research . Here’s a brief overview:
Scientific Field: Cancer Research TCS-PIM-1-4a has been studied for its potential use in cancer research, particularly in the treatment of prostate carcinoma and lymphoblastic leukemia/lymphoma .
Methods of Application In vitro studies have been conducted where TCS-PIM-1-4a was applied to cancer cell lines . The compound was likely dissolved in a suitable solvent (like DMSO or ethanol) and then added to the cell culture medium .
Results and Outcomes TCS-PIM-1-4a has been found to exhibit cytotoxicity in PC3 prostate carcinoma cells in vitro . It has also been reported to block mTORC1 activity via activation of AMPK and kills a wide range of both myeloid and lymphoid cell lines .
TCS-PIM-1-4a, also known as SMI-4a, is a potent, selective, cell-permeable, and ATP-competitive Pim-1 inhibitor . It has been used in scientific research for its potential applications in various fields, particularly in cancer research . Here’s another potential application:
Scientific Field: Cell Signaling TCS-PIM-1-4a has been studied for its potential use in cell signaling research, particularly in the study of the mTORC1 pathway .
Methods of Application In vitro studies have been conducted where TCS-PIM-1-4a was applied to various cell lines . The compound was likely dissolved in a suitable solvent (like DMSO or ethanol) and then added to the cell culture medium .
Results and Outcomes TCS-PIM-1-4a has been found to kill a wide range of both myeloid and lymphoid cell lines . This suggests that it could potentially be used to study the effects of mTORC1 inhibition on these cell types .
TCS-PIM-1-4a, also known as SMI-4a, is a potent, selective, cell-permeable, and ATP-competitive Pim-1 inhibitor . It has been used in scientific research for its potential applications in various fields. Here’s another potential application:
Scientific Field: Cell Signaling TCS-PIM-1-4a has been studied for its potential use in cell signaling research, particularly in the study of the mTORC1 pathway .
Methods of Application In vitro studies have been conducted where TCS-PIM-1-4a was applied to various cell lines . The compound was likely dissolved in a suitable solvent (like DMSO or ethanol) and then added to the cell culture medium .
Results and Outcomes TCS-PIM-1-4a has been found to kill a wide range of both myeloid and lymphoid cell lines . This suggests that it could potentially be used to study the effects of mTORC1 inhibition on these cell types .
Propiedades
IUPAC Name |
(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-2-6(4-7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJLOFCOEOHFKQ-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=C2C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/2\C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TCS-PIM-1-4a | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid](/img/structure/B1663444.png)
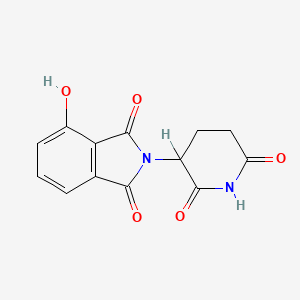
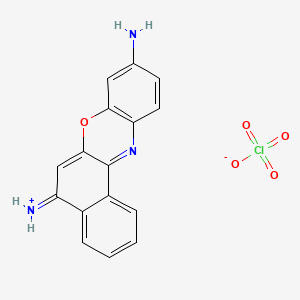
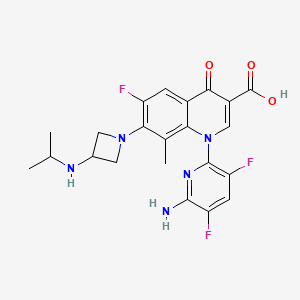
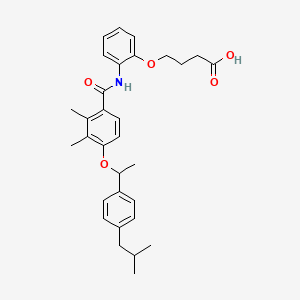
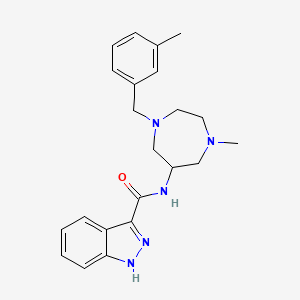
![(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one](/img/structure/B1663455.png)
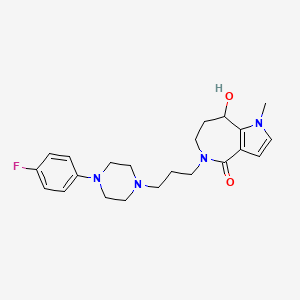

![3-[3-[2-(1,3-Benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B1663458.png)
